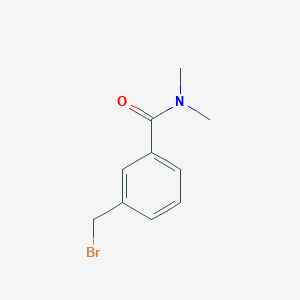

3-(Bromomethyl)-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABYEUFHYJDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromomethyl N,n Dimethylbenzamide

Strategic Approaches to Bromomethyl Functionalization

The introduction of the bromomethyl group onto the 3-position of the N,N-dimethylbenzamide scaffold is a critical transformation. The choice of strategy depends on the available starting materials and the desired reaction conditions.

Radical Bromination Techniques

The most direct method for converting the methyl group of a precursor like 3-methyl-N,N-dimethylbenzamide into a bromomethyl group is through a benzylic radical bromination reaction. This pathway is favored because the benzylic position can stabilize a radical intermediate through resonance with the aromatic ring.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine (Br₂) during the reaction, which helps to suppress competing electrophilic aromatic substitution on the benzene (B151609) ring. libretexts.org The reaction is typically initiated by either UV light or a radical initiator, such as azobisisobutyronitrile (AIBN). The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the desired product and another bromine radical, propagating the chain reaction. libretexts.org

| Reagent System | Initiator | Solvent | Typical Conditions | Ref. |

| N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl₄) | Reflux | researchgate.net |

| N-Bromosuccinimide (NBS) | UV Light (hν) | Carbon Tetrachloride (CCl₄) | Room Temp to Reflux | libretexts.org |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Reflux |

This table presents common conditions for benzylic bromination reactions applicable to the synthesis of 3-(Bromomethyl)-N,N-dimethylbenzamide from 3-methyl-N,N-dimethylbenzamide.

Precursor Derivatization for Bromomethyl Installation

An alternative and highly effective strategy involves synthesizing a precursor molecule that already contains a functional group at the 3-position, which can then be readily converted to the bromomethyl group. This approach avoids the potential side reactions associated with direct bromination of the fully formed benzamide (B126).

One common pathway begins with the reduction of 3-formyl-N,N-dimethylbenzamide or a 3-(alkoxycarbonyl)-N,N-dimethylbenzamide to the corresponding alcohol, 3-(hydroxymethyl)-N,N-dimethylbenzamide. This primary alcohol can then be converted into the target alkyl bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). researchgate.net

A second powerful precursor strategy involves performing the radical bromination on an earlier intermediate, such as 3-methylbenzoic acid or m-xylene. google.com For example, 3-methylbenzoic acid can be brominated with NBS and AIBN to form 3-(bromomethyl)benzoic acid. This intermediate is then converted to its acyl chloride with a reagent like thionyl chloride, followed by amidation with dimethylamine (B145610) to yield the final product, this compound. This route can be advantageous as it separates the sensitive amidation step from the harsh radical reaction conditions.

Synthesis of the N,N-Dimethylbenzamide Core

The formation of the amide bond is a fundamental step in synthesizing the N,N-dimethylbenzamide core structure from precursors like 3-methylbenzoic acid.

Amidation Reactions from Carboxylic Acids and Esters

The most prevalent method for synthesizing N,N-dialkylbenzamides involves the reaction of a carboxylic acid derivative with a secondary amine. The standard and highly efficient procedure begins with the conversion of a benzoic acid, such as 3-methylbenzoic acid, into a more reactive acyl halide. nih.gov Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the corresponding 3-methylbenzoyl chloride. wikipedia.org This activated intermediate readily reacts with dimethylamine, often in the presence of a base like sodium hydroxide (B78521) or pyridine (B92270) to neutralize the HCl byproduct, to form 3-methyl-N,N-dimethylbenzamide in high yield. google.comchegg.com

| Carboxylic Acid Derivative | Reagent for Amine Coupling | Base/Additive | Solvent | Ref. |

| 3-Methylbenzoyl Chloride | Dimethylamine | Sodium Hydroxide | Benzene/Water | google.com |

| 3-Methylbenzoic Acid | Diethylamine | Triphenylphosphine, DIAD | Toluene (B28343) | nih.gov |

| 3-Methylbenzoic Acid | Diethylamine | Catalyst | Toluene (Fixed Bed Reactor) | google.com |

This table outlines various conditions for the synthesis of the N,N-dialkylbenzamide core structure. DIAD: Diisopropyl azodicarboxylate.

Direct conversion of carboxylic acids to amides without prior activation is also possible but typically requires coupling agents or more forcing conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction. Alternatively, high-temperature dehydration in the presence of a catalyst can also effect the amidation. google.com

Anhydride-Promoted Amide Synthesis

The use of an acid anhydride (B1165640) as an activated carboxylic acid derivative is another effective method for amide synthesis. In this approach, a precursor like 3-methylbenzoic anhydride is reacted directly with dimethylamine. The reaction proceeds smoothly, yielding one equivalent of the desired 3-methyl-N,N-dimethylbenzamide and one equivalent of the dimethylammonium salt of 3-methylbenzoic acid.

A more versatile variation is the mixed anhydride method. thieme-connect.de Here, the carboxylic acid (e.g., 3-methylbenzoic acid) is first treated with an acyl halide like isobutyl chloroformate in the presence of a tertiary amine base. This forms a mixed anhydride intermediate in situ. Subsequent addition of dimethylamine leads to a nucleophilic attack preferentially at the less sterically hindered carbonyl center, affording the desired N,N-dimethylbenzamide product with high efficiency. thieme-connect.de This method is particularly useful as it proceeds under mild conditions and avoids the need to isolate a potentially sensitive acyl chloride. thieme-connect.de

Formation of Dimethylamide Functionality

The creation of the N,N-dimethylamide group is a cornerstone of the synthesis of this compound. A primary and traditional method involves the reaction of a 3-(bromomethyl)benzoyl halide, typically the acid chloride, with dimethylamine. This nucleophilic acyl substitution is a robust and widely employed strategy for amide bond formation.

Alternatively, N,N-dimethylformamide (DMF) can serve not just as a solvent but also as a reactant and a source for the dimethylamine moiety. Under certain conditions, such as high temperatures and the presence of a base, DMF can decompose to generate dimethylamine in situ. researchgate.net This in-situ generation can then be utilized in reactions, for instance, with nitriles, to form the N,N-dimethyl benzamide structure. rsc.orgnih.gov Copper-catalyzed reactions have shown that various nitriles can be effectively amidated with DMF, which acts as the source for the amide group, under an oxygen atmosphere. rsc.org

Another established route is the aminolysis of esters, such as methyl 3-(bromomethyl)benzoate, with dimethylamine. This reaction is often catalyzed by an alkali metal alkoxide, like sodium methoxide. The process typically involves adding the catalyst to the ester, followed by the introduction of dimethylamine, which leads to the formation of the desired N,N-dimethylbenzamide. google.com

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, minimizing waste and reducing the number of operational steps. These strategies are particularly valuable in constructing complex molecules from simple precursors in a single reaction vessel.

For benzamide scaffolds, multicomponent reactions involving arynes, isocyanides, and water have been reported to furnish benzamide derivatives in moderate to good yields under mild conditions. acs.org Similarly, MCRs are recognized as a highly efficient tool for creating diverse heterocyclic structures and have gained attention in drug discovery and natural product synthesis. researchgate.net The Ugi and Passerini reactions are prominent examples of MCRs that can generate complex amide-containing structures. The Ugi four-component reaction (U-4CR) combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide, with water being the only byproduct, leading to high atom economy. nih.govmdpi.com

While direct one-pot synthesis of this compound is not extensively detailed, related methodologies are well-documented. For instance, a one-pot synthesis of various benzamide derivatives can be achieved through the reaction of 2-aminobenzamide (B116534) and aromatic benzoyl chlorides using a nanoporous solid acid catalyst under solvent-free conditions. orientjchem.org Another approach involves the oxidative amidation of aldehydes and amines, catalyzed by a copper-based metal-organic framework (Cu-MOF), which is a recyclable heterogeneous catalyst. nih.gov Such strategies highlight the potential for developing a streamlined, one-pot synthesis for the target compound.

Catalytic Approaches in the Synthesis of Related Benzamide Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Both palladium and copper catalysts have been extensively used in the synthesis of benzamides and related structures.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their versatility in forming carbon-nitrogen bonds. A significant method is the aminocarbonylation of aryl halides, where an aryl halide reacts with an amine and carbon monoxide in the presence of a palladium catalyst to form an amide. rsc.org This approach avoids the need to handle toxic carbon monoxide gas by using surrogates. rsc.org

More recent developments include the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol as a nucleophilic trapping agent, which provides a broad range of aryl carbamates. mit.edumit.edunih.gov This methodology can be adapted for amide synthesis. The synthesis of N,N-dimethylaniline derivatives from dimethylamines and aryl triflates using palladium catalysis also demonstrates the power of this approach for C-N bond formation. researchgate.net While these examples focus on N-aryl compounds, the underlying principles of palladium-catalyzed cross-coupling are applicable to the synthesis of N,N-dialkylbenzamides.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ / t-BuOK | Nitriles | Indoles and N-fused indoles | chemrxiv.org |

| Pd₂[π-cinnamyl]Cl₂ / xantphos | Aryl halides, [¹¹C]CO, DMAP, Formamide | Primary [¹¹C]benzamides | nih.gov |

| Pd/SiO₂ | Nitro aryls, Aromatic aldehydes | N-benzylanilines | chemrxiv.org |

Copper-Mediated Transformations

Copper catalysis offers a cost-effective and efficient alternative for amide synthesis. Copper-catalyzed amidation of nitriles with N,N-dimethylformamide (DMF) has been shown to produce a variety of N,N-dimethyl benzamides with yields up to 84%. rsc.orgnih.gov This reaction typically uses a copper(I) oxide (Cu₂O) catalyst with a ligand like 1,10-phenanthroline (B135089) under an oxygen atmosphere. rsc.orgnih.govrsc.org

The mechanism involves the cleavage of the C-CN bond of the nitrile and the C-N bond of DMF, followed by the formation of a new C-N bond to create the tertiary amide. rsc.org Copper-mediated cross-coupling of boronic acids or organostannanes with O-acetyl hydroxamic acids also provides a non-basic method for preparing N-substituted amides. nih.gov Furthermore, recyclable heterogeneous copper-based catalysts, such as copper-MOFs, have been successfully used for the oxidative amidation of aldehydes with amines. nih.gov

| Catalyst/Mediator | Reactants | Amide Source | Yield | Reference |

| Cu₂O / 1,10-phenanthroline | Nitriles | N,N-dimethylformamide (DMF) | Up to 84% | rsc.orgnih.gov |

| CuTC | O-acetyl hydroxamates, Boronic acids | O-acetyl hydroxamates | Moderate to good | nih.gov |

| Cu-MOF | Aldehydes, Primary amines | Primary amines | Good | nih.gov |

| Cu₂O / 1,10-phenanthroline | Benzyl (B1604629) cyanide, Iodobenzene | N,N-dimethylformamide (DMF) | Up to 85% | researchgate.net |

Considerations for Scalable Synthesis and Yield Optimization

Transitioning a synthetic route from a laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound and related compounds, several strategies can be employed to optimize scalability and yield.

One key aspect is the choice of starting materials and reagents. For the bromination step, using N-bromosuccinimide (NBS) with a radical initiator is a common method for benzylic bromination. However, for large-scale production, the use of liquid bromine can pose significant challenges due to its corrosive nature and safety concerns. google.com Alternative brominating agents or in-situ generation of bromine can mitigate these issues. google.com A patent for a related compound highlights an electrochemical method using hydrobromic acid for bromination, which avoids liquid bromine and results in high yield (97.12%) and purity (>95%). google.com

Process intensification through technologies like continuous flow chemistry offers significant advantages over traditional batch synthesis. Continuous flow processes provide superior heat and mass transfer, leading to better reaction control, increased safety by minimizing the volume of hazardous reagents at any given time, and often higher yields. For example, a continuous photochemical benzylic bromination process has been shown to significantly reduce the process mass intensity (PMI), a key metric in green chemistry.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromomethyl N,n Dimethylbenzamide

Reactions Involving the Benzylic Bromide Moiety

The benzylic bromide in 3-(Bromomethyl)-N,N-dimethylbenzamide is particularly reactive due to the stability of the potential carbocation intermediate, which is stabilized by resonance with the adjacent benzene (B151609) ring. This inherent reactivity allows for a range of synthetic manipulations.

Nucleophilic substitution is a fundamental reaction class for benzylic halides. The reaction can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

In the SN1 pathway , the reaction proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile in the second step. The stability of the benzylic carbocation makes the SN1 pathway plausible, especially with weak nucleophiles or in polar protic solvents.

The SN2 pathway , conversely, is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. As this compound is a primary benzylic bromide, it is relatively unhindered, making the SN2 mechanism a likely pathway, particularly with potent nucleophiles in polar aprotic solvents. The choice between the SN1 and SN2 pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

The reaction of this compound with various primary and secondary amines is a direct method for the synthesis of a diverse range of N-substituted derivatives. This amination reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile.

A notable example involves the reaction of this compound with piperazine (B1678402) derivatives. For instance, the synthesis of 4-(3-dimethylcarbamoyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is achieved by reacting this compound with piperazine-1-carboxylic acid tert-butyl ester in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. This reaction highlights the utility of this compound in the construction of more complex molecules with potential pharmaceutical applications.

| Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Piperazine-1-carboxylic acid tert-butyl ester | 4-(3-Dimethylcarbamoyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester | Triethylamine, Dichloromethane, 18h | Patent EP1512687A1 |

While specific literature detailing the thiolation and etherification of this compound is not abundant, the general reactivity of benzylic bromides suggests that these transformations are readily achievable.

Thiolation reactions would involve the treatment of this compound with a thiol or a thiolate salt. The sulfur nucleophile would displace the bromide to form a thioether. These reactions are typically efficient and proceed under mild conditions, often in the presence of a weak base to deprotonate the thiol.

Etherification can be accomplished by reacting this compound with an alcohol or an alkoxide. The Williamson ether synthesis, which involves an alkoxide nucleophile, is a common method for forming ethers from alkyl halides and would be applicable here. The choice of a strong base to generate the alkoxide is crucial for the success of this reaction.

The displacement of the benzylic bromide with a cyanide ion is a valuable C-C bond-forming reaction, leading to the formation of the corresponding nitrile, 3-(Cyanomethyl)-N,N-dimethylbenzamide. This transformation is typically carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The resulting nitrile is a versatile intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. The reaction generally proceeds through an SN2 mechanism.

| Cyanide Source | Solvent | Temperature | Yield | Reference (Analogous Substrate) |

|---|---|---|---|---|

| Sodium Cyanide (NaCN) | DMSO | 90 °C | 87% | ChemSpider Synthetic Pages |

| Sodium Cyanide (NaCN) | Ethanol | Reflux | - | General Organic Chemistry Principles |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The benzylic bromide moiety of this compound can serve as an electrophilic partner in such reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While this reaction is most commonly employed with aryl or vinyl halides, it has been successfully applied to benzylic halides as well.

In the context of this compound, the benzylic bromide can be coupled with various aryl or vinyl boronic acids or their esters. This reaction would lead to the formation of diarylmethane or allylbenzene (B44316) derivatives, respectively. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), with phosphine (B1218219) ligands such as JohnPhos often being employed. A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step of the catalytic cycle.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference (Analogous Substrate) |

|---|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 °C (Microwave) | Moderate to Good | nih.gov |

| Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 °C | Good | nih.gov |

| Arylboronic Acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | Microwave | Good to High | researchgate.net |

Cross-Coupling Reactions

Reactivity of the N,N-Dimethylbenzamide Functionality

The N,N-dimethylbenzamide group is generally stable but can undergo specific transformations under appropriate conditions, including hydrolysis, directed functionalization of the aromatic ring, and reactions with potent organometallic nucleophiles.

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental organic reaction. Tertiary amides, such as N,N-dimethylbenzamide, are generally more resistant to hydrolysis than primary and secondary amides due to steric hindrance and the lack of an N-H proton to facilitate protonation of the nitrogen. Hydrolysis can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of dimethylamine (B145610), yields the carboxylic acid.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the dimethylamide anion, which is a poor leaving group, is the rate-determining step and is often facilitated by protonation from a water molecule in the workup.

Scheme 5: Hydrolysis of this compound.

| Conditions | Reagents | Temperature (°C) |

| Acidic | aq. HCl or H₂SO₄ | 100 |

| Basic | aq. NaOH or KOH | 100 |

The N,N-dimethylcarbamoyl group is a powerful meta-directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. libretexts.org Conversely, the bromomethyl group is a weakly deactivating ortho-, para-director. nih.gov In this compound, the directing effects of these two groups are synergistic for substitution at the 5-position (ortho to the bromomethyl and meta to the amide) and conflicting at other positions.

However, the N,N-dimethylcarbamoyl group is also a strong directing group for ortho-metalation. libretexts.orgmit.edu This reaction, typically carried out with strong organolithium bases like n-butyllithium or sec-butyllithium, involves the deprotonation of the aromatic proton ortho to the directing group, facilitated by coordination of the lithium to the carbonyl oxygen. nih.gov This generates a powerful nucleophile that can react with a wide range of electrophiles.

For this compound, directed ortho-metalation would be expected to occur at the 2- and 4-positions. The relative acidity of these protons will determine the major site of lithiation. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

Scheme 6: Directed ortho-metalation of this compound.

| Base | Electrophile (E⁺) | Product |

| s-BuLi/TMEDA | CO₂ | 2-Carboxy-3-(bromomethyl)-N,N-dimethylbenzamide |

| n-BuLi | I₂ | 3-(Bromomethyl)-2-iodo-N,N-dimethylbenzamide |

| LDA | (CH₃)₃SiCl | 3-(Bromomethyl)-N,N-dimethyl-2-(trimethylsilyl)benzamide |

Tertiary amides can react with powerful organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.org These reactions typically involve nucleophilic addition to the carbonyl carbon.

With Grignard reagents, the initial addition forms a tetrahedral intermediate. Unlike the reaction with esters, the dialkylamide is a poor leaving group, and the intermediate is generally stable until acidic workup. Hydrolysis of the intermediate leads to the formation of a ketone. rsc.org

Scheme 7: Reaction of this compound with a Grignard reagent.

Organolithium reagents are generally more reactive than Grignard reagents and can also add to the carbonyl group of N,N-dimethylbenzamides. The outcome can be similar, leading to ketones after hydrolysis. However, with excess organolithium reagent, a second addition to the initially formed ketone can occur, leading to a tertiary alcohol. Careful control of stoichiometry and temperature is often necessary to achieve selective ketone formation.

| Organometallic Reagent | Stoichiometry | Product after Workup |

| CH₃MgBr | 1.1 eq. | 1-(3-(Bromomethyl)phenyl)ethan-1-one |

| PhLi | 1.0 eq. | (3-(Bromomethyl)phenyl)(phenyl)methanone |

| MeLi | > 2.0 eq. | 2-(3-(Bromomethyl)phenyl)propan-2-ol |

Electrophilic and Nucleophilic Additions at the Amide Carbonyl

The amide carbonyl group in this compound is a key center for chemical reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen is nucleophilic and can be attacked by strong electrophiles.

Nucleophilic Addition: The partial positive charge on the carbonyl carbon invites attack from a wide range of nucleophiles. In tertiary amides like N,N-dimethylbenzamide, this initial nucleophilic attack forms a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), which attack the carbonyl carbon. The resulting tetrahedral intermediate then collapses, ultimately leading to the reduction of the amide.

A general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Subsequent Steps: Depending on the reaction, this intermediate can be protonated to form an alcohol, or a leaving group can be eliminated to regenerate a new carbonyl compound or another functional group. In the case of N,N-dimethylbenzamide, the dimethylamino group is generally a poor leaving group.

While specific studies on this compound are scarce, the reactivity of the parent compound, N,N-dimethylbenzamide, with strong nucleophiles like organolithium reagents has been investigated. These reactions typically proceed via attack at the carbonyl carbon. The presence of the bromomethyl group at the meta position is expected to have a minor electronic influence on the carbonyl group's reactivity but primarily offers a site for nucleophilic substitution itself.

Electrophilic Addition: Electrophilic attack occurs at the carbonyl oxygen atom, which possesses lone pairs of electrons. This is typically the first step in acid-catalyzed reactions of amides. Protonation of the carbonyl oxygen by an acid (H⁺) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This activation is a common strategy in organic synthesis to promote reactions at the carbonyl group.

Investigations into Reaction Kinetics and Thermodynamics

Quantitative studies on the reaction kinetics and thermodynamics of this compound are not widely available in peer-reviewed literature. However, data from its parent compound, N,N-dimethylbenzamide, can provide foundational insights into the expected energetic and rate-determining aspects of its reactions.

Thermodynamic properties for N,N-dimethylbenzamide have been determined, providing data on its stability and phase transitions. Similarly, kinetic studies, such as those on the rate of hindered rotation around the carbon-nitrogen bond and hydrolysis rates, offer a baseline for understanding the reactivity of its derivatives.

Table 3.3.1: Selected Thermodynamic Data for N,N-Dimethylbenzamide

| Property | Value | Reference |

|---|---|---|

| Enthalpy of Sublimation (at 298.15 K) | 88.7 ± 1.0 kJ/mol | researchgate.net |

| Enthalpy of Vaporization (at 298.15 K) | 71.0 ± 1.0 kJ/mol | researchgate.net |

This data pertains to the parent compound N,N-dimethylbenzamide as specific data for the 3-(bromomethyl) derivative is not available.

Table 3.3.2: Kinetic Data for N,N-Dimethylbenzamide

| Reaction/Process | Parameter | Value | Reference |

|---|---|---|---|

| Hindered C-N Bond Rotation | Activation Energy (Ea) | 16.85 ± 0.41 kcal/mol | cdnsciencepub.com |

This data pertains to the parent compound N,N-dimethylbenzamide as specific data for the 3-(bromomethyl) derivative is not available.

The bromomethyl substituent would be expected to influence both the kinetics and thermodynamics of reactions. Its electron-withdrawing inductive effect, though modest from the meta position, could slightly alter the reactivity of the carbonyl group. More significantly, the bromomethyl group itself is a reactive site for Sₙ2 reactions, and the kinetics and thermodynamics of such substitutions would be a key feature of this molecule's chemistry.

Computational and Experimental Mechanistic Studies

Modern chemical research heavily relies on a combination of computational and experimental methods to elucidate complex reaction mechanisms. While specific mechanistic studies focused solely on this compound are not prominent in the literature, the methodologies applied to similar benzamide (B126) structures are directly relevant.

Computational Studies: Density Functional Theory (DFT) is a powerful computational tool used to model reaction pathways. researchgate.netnih.gov DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the construction of a potential energy surface for a reaction, identifying the rate-determining step and predicting the feasibility of different mechanistic pathways. For a molecule like this compound, DFT could be employed to:

Model the nucleophilic attack at the carbonyl carbon, calculating the activation energy barrier for the formation of the tetrahedral intermediate.

Investigate the conformational energetics, particularly the rotation around the C-N amide bond.

Study the mechanism of nucleophilic substitution at the benzylic carbon of the bromomethyl group.

Experimental Mechanistic Studies: Experimental techniques are crucial for validating computational models and providing tangible evidence for proposed mechanisms. Key experimental methods that could be applied to study the reactions of this compound include:

Kinetic Isotope Effect (KIE) Studies: By replacing specific atoms with their heavier isotopes, one can determine if a particular bond is broken in the rate-determining step of a reaction.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to identify reaction intermediates and products, providing structural evidence for the transformations occurring. For example, in-situ NMR monitoring can track the progress of a reaction over time. researchgate.net

Trapping Experiments: The addition of a "trapping" agent to a reaction mixture can capture and identify transient intermediates, providing direct evidence for their existence.

Although comprehensive studies on this compound are pending, the application of these combined computational and experimental approaches to the broader class of benzamides continues to deepen the understanding of their chemical behavior. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Bromomethyl N,n Dimethylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the different types of protons in the molecule.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.2 and 7.8 ppm. Their splitting pattern would be complex due to mutual coupling, revealing their relative positions (ortho, meta, para) to the two substituents.

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group would be expected around 4.5 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

N,N-dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom would likely appear as two separate singlets near 3.0 ppm. Due to the partial double bond character of the amide C-N bond, rotation is restricted, making the two methyl groups chemically non-equivalent.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.2 - 7.8 | Multiplet |

| -CH₂Br | ~4.5 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most downfield signal, expected around 170 ppm.

Aromatic Carbons: Six distinct signals would be anticipated in the 125-140 ppm region for the aromatic carbons. The carbon attached to the carbonyl group and the one attached to the bromomethyl group would be identifiable based on their substitution.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group would likely appear around 32-35 ppm.

N,N-dimethyl Carbons (-N(CH₃)₂): The two methyl carbons would be expected to show two distinct signals in the upfield region, typically around 35-40 ppm, due to the restricted rotation around the amide bond.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C | 125 - 140 |

| -CH₂Br | 32 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While no experimental 2D NMR data has been found, these techniques would be invaluable for confirming the structure.

COSY (Correlation Spectroscopy): Would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal to its directly attached carbon signal (e.g., the aromatic protons to their respective aromatic carbons, the -CH₂Br protons to the -CH₂Br carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For instance, it would show correlations from the -CH₂Br protons to the adjacent aromatic carbon and from the N-methyl protons to the carbonyl carbon, confirming the connectivity of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity between protons, for example, between the protons of one N-methyl group and the ortho-aromatic proton, helping to establish the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS would provide the exact mass of the molecular ion, confirming the elemental formula C₁₀H₁₂BrNO. The presence of bromine would be evident from a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Fragmentation analysis would likely show initial loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br). Another prominent fragmentation pathway would be the cleavage of the amide bond, leading to characteristic benzoyl-type cations.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

The IR spectrum would display characteristic absorption bands for the molecule's functional groups.

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group would be prominent around 1630-1680 cm⁻¹.

C-N Stretch: An absorption corresponding to the amide C-N stretching vibration would appear in the 1250-1350 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630 - 1680 |

| Aromatic | C-H stretch | > 3000 |

| Aliphatic | C-H stretch | < 3000 |

| Amide | C-N stretch | 1250 - 1350 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

In the absence of experimental data, it is not possible to describe the solid-state conformation or crystal packing of 3-(Bromomethyl)-N,N-dimethylbenzamide. An X-ray crystallographic study would determine precise bond lengths, bond angles, and torsion angles. It would reveal the orientation of the N,N-dimethylamide group relative to the benzene ring and how the molecules arrange themselves in the crystal lattice through intermolecular interactions, such as hydrogen bonding or halogen bonding.

Analysis of Intermolecular Interactions

The supramolecular assembly in the solid state is dictated by a variety of intermolecular interactions, which govern the crystal packing and ultimately influence the material's physical properties. In derivatives of benzamide (B126), particularly those containing halogen atoms, a rich network of non-covalent forces is expected.

For this compound, the primary interactions anticipated to direct its crystal structure include hydrogen bonds, halogen bonds, and π-system interactions. The absence of a traditional hydrogen-bond donor like N-H or O-H means that weaker C-H···O and C-H···π interactions play a more significant role. The carbonyl oxygen of the amide group is a potent hydrogen-bond acceptor, likely forming C-H···O bonds with hydrogen atoms from the aromatic ring or the methyl groups of neighboring molecules.

Furthermore, the bromine atom is a key participant in forming specific intermolecular contacts. It can act as a Lewis base and participate in C-H···Br hydrogen bonds. More significantly, bromine can engage in halogen bonding (C-Br···O or C-Br···Br), a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. ias.ac.inuzicps.uzsamsun.edu.tr Studies on isomeric methoxyphenylbenzamides containing bromine have revealed the presence of Br···Br halogen bonds and C-Br···π contacts, which are crucial in organizing the crystal lattice. ias.ac.insamsun.edu.tr

The table below summarizes the types of intermolecular interactions that are characteristic of brominated benzamide crystal structures.

| Interaction Type | Donor/Acceptor Pair | Typical Distance (Å) | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | C—H···O | 2.2 - 2.8 | Connects molecules into chains or layers. |

| Hydrogen Bond | C—H···Br | 2.8 - 3.2 | Contributes to overall lattice stabilization. |

| Halogen Bond | C—Br···Br | ~3.5 | Forms specific directional links between molecules. samsun.edu.tr |

| π-Interaction | C—H···π | 2.6 - 3.0 (H to ring centroid) | Stabilizes packing through interactions with the aromatic ring. |

| π-Interaction | π···π Stacking | 3.3 - 3.8 (centroid to centroid) | Often seen in aromatic systems, contributing to layered structures. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen or halogen bonds. researchgate.net

The following table presents typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface for related brominated aromatic compounds, providing an expected profile for this compound.

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 30 - 50% | Represents the most abundant, though generally weak, van der Waals contacts. |

| C···H / H···C | 15 - 30% | Corresponds to C—H···π interactions and general van der Waals contacts. |

| O···H / H···O | 10 - 25% | Quantifies C—H···O hydrogen bonds, typically appearing as sharp spikes in the fingerprint plot. |

| Br···H / H···Br | 5 - 15% | Indicates the presence of C—H···Br hydrogen bonds. |

| Br···Br | < 5% | Represents halogen bonding, which is often a small but structurally significant contribution. sharif.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The N,N-dimethylbenzamide moiety constitutes the principal chromophore in the target molecule. The absorption bands observed in its UV-Vis spectrum arise from the excitation of electrons from lower-energy molecular orbitals to higher-energy ones.

The primary electronic transitions expected for the benzamide chromophore are π → π* and n → π*. researchgate.net

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. They typically appear in the shorter wavelength UV region.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) and are characteristically much weaker in intensity than π → π* transitions. researchgate.net

For the parent compound, N,N-dimethylbenzamide, the π → π* transition is observed in the deep UV region. The introduction of a bromomethyl group at the meta-position of the benzene ring is expected to act as a weak auxochrome, potentially causing a slight bathochromic shift (a shift to longer wavelength) and a hyperchromic effect (an increase in absorption intensity) on the π → π* band.

| Transition | Involved Orbitals | Expected λmax Range (nm) | Expected Intensity (ε) |

|---|---|---|---|

| π → π | π (aromatic/carbonyl) → π | 200 - 240 | High (ε > 10,000) |

| n → π | n (oxygen lone pair) → π | 260 - 290 | Low (ε < 1,000) |

Theoretical and Computational Chemistry of 3 Bromomethyl N,n Dimethylbenzamide

Molecular Dynamics (MD) Simulations

Solvent Effects and Interaction Dynamics

This section would theoretically explore how different solvents influence the conformational landscape and electronic structure of 3-(Bromomethyl)-N,N-dimethylbenzamide. Molecular dynamics simulations could reveal the specific interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions. Solvatochromic shift calculations, using methods like Time-Dependent Density Functional Theory (TD-DFT) with implicit and explicit solvent models, would predict how the absorption spectrum of the molecule changes in various media. This information is crucial for understanding reaction kinetics and designing appropriate reaction conditions.

Computational Studies of Reaction Pathways and Transition States

Here, the focus would be on elucidating the mechanisms of reactions involving this compound, particularly nucleophilic substitution at the benzylic carbon. Quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to map the potential energy surface of a given reaction. This would involve locating the transition state structures and calculating the activation energies. Such studies would provide detailed insights into the reactivity of the bromomethyl group and the factors that influence the reaction rate and outcome.

Structure-Reactivity and Structure-Property Relationship Modeling

This subsection would delve into the quantitative relationships between the molecular structure of this compound and its chemical reactivity and physical properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling would be discussed. These models correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed or calculated activities and properties. For instance, the effect of substituting the bromine atom with other halogens or modifying the N,N-dimethyl groups could be systematically evaluated to understand their impact on the molecule's characteristics.

Development of Computational Models for Benzamide (B126) Systems

This final section would provide a broader context by discussing the development of computational models applicable to the entire class of benzamide derivatives. This could include the parameterization of force fields for molecular mechanics simulations of benzamides, the development of predictive QSAR models for biological activities of interest, and the application of machine learning techniques to predict various molecular properties. The goal would be to highlight the general computational strategies that can be applied to understand and predict the behavior of this compound and its analogues.

While the specific data for this compound is not currently available, the frameworks and methodologies for such computational investigations are well-established. Future research in this area would be beneficial for a complete understanding of this compound's chemical nature.

Applications As a Versatile Building Block and Molecular Scaffold in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The utility of 3-(Bromomethyl)-N,N-dimethylbenzamide as a precursor in the synthesis of intricate organic molecules is rooted in the predictable reactivity of its benzyl (B1604629) bromide moiety. This functional group enables the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of complex cyclic systems.

The N,N-dimethylbenzamide framework is a common feature in various heterocyclic structures. While specific literature on this compound is limited, the reactivity of analogous N,N-dimethylbenzamide derivatives demonstrates the potential for this scaffold to participate in cyclization reactions to form heterocycles such as imidazolines, oxazolines, and oxadiazoles. researchgate.net The bromomethyl group acts as a potent electrophile, ideal for intramolecular or intermolecular reactions that form new rings.

For instance, the synthesis of nitrogen-containing heterocycles can be achieved by reacting the bromomethyl group with reagents containing multiple nucleophilic sites. ajol.inforesearchgate.net A plausible synthetic route involves the reaction of this compound with a dinucleophile, such as ethylenediamine (B42938) or 2-aminoethanol. In such a reaction, one of the nucleophilic amine groups would displace the bromide via an SN2 reaction. The second nucleophilic group (amine or hydroxyl) could then react with a suitable functional group elsewhere on the molecule, or a second reagent, to complete the heterocyclic ring formation. This strategy provides a pathway to a diverse range of N-heterocyclic compounds. nih.govnih.gov

The following table illustrates potential heterocyclic systems that could be synthesized from this compound based on established chemical principles.

| Target Heterocycle | Co-reactant | Reaction Type | Resulting Structure |

| Substituted Isoindolinone | A primary amine (R-NH₂) | Intermolecular alkylation followed by intramolecular amidation (requires prior or in-situ modification of the benzamide) | A fused bicyclic system containing a lactam |

| Tetrahydroisoquinoline derivative | An appropriate amino-aldehyde or amino-ketone | Intermolecular N-alkylation followed by intramolecular Pictet-Spengler cyclization | A core heterocyclic scaffold present in many natural products |

| Benzoxazepine derivative | 2-aminophenol | Intermolecular N-alkylation followed by O-alkylation or other ring-closing strategy | A seven-membered heterocyclic ring fused to the benzene (B151609) ring |

This table is illustrative of synthetic possibilities and does not represent experimentally verified outcomes for this specific compound.

The achiral nature of this compound allows it to be a starting point for asymmetric synthesis. Chiral compounds can be generated through the derivatization of the bromomethyl group with a chiral nucleophile or through the use of a chiral catalyst. The reaction of the electrophilic bromomethyl carbon with a chiral amine, alcohol, or thiol introduces a stereocenter, resulting in a mixture of diastereomers that can often be separated using standard chromatographic techniques. nih.gov

This indirect method of enantioseparation relies on converting the enantiomers into diastereomers with different physical properties. nih.gov Chiral derivatizing agents, which are themselves enantiomerically pure, are specifically designed for this purpose. researchgate.net For example, reacting this compound with a chiral auxiliary like (S)-(-)-1-phenylethylamine would result in two diastereomeric products. The differing stereochemistry of these products would allow for their separation and subsequent removal of the chiral auxiliary if needed, yielding enantiomerically enriched products.

| Chiral Derivatization Strategy | Chiral Reagent Example | Resulting Product Type |

| Nucleophilic Substitution | (R)- or (S)-α-Methylbenzylamine | Diastereomeric secondary amines |

| Esterification (after hydrolysis of bromide to alcohol) | (1S)-(-)-Camphanic chloride | Diastereomeric esters |

| Ether Formation | (R)-(-)-2-Phenyl-1-propanol | Diastereomeric ethers |

This table outlines general strategies for introducing chirality and is not based on specific documented reactions of this compound.

Scaffold Development in Medicinal Chemistry Research

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups are appended to create a family of related compounds. The benzamide (B126) scaffold is of significant interest in this field. researchgate.net The compound this compound is well-suited for this role due to its synthetic accessibility and the versatility of the bromomethyl handle for diversification.

The generation of compound libraries is a cornerstone of modern chemical biology and drug discovery. The goal is to synthesize a large number of structurally related compounds in a systematic fashion. The reactive bromomethyl group of this compound is an ideal attachment point for combinatorial chemistry. Through nucleophilic substitution, a wide array of functional groups (R-groups) can be introduced, leading to a library of molecules with diverse physicochemical properties. This allows for the efficient exploration of the chemical space around the core N,N-dimethylbenzamide scaffold.

Below is a representative table of a virtual compound library that could be generated from this compound.

| Nucleophile (Nu-H) | R-Group Introduced (-Nu) | Compound Class |

| Morpholine | -N(CH₂CH₂)₂O | Tertiary amine |

| 4-Mercaptophenol | -S-C₆H₄-OH | Thioether / Phenol |

| Sodium azide | -N₃ | Azide |

| Piperidine | -NC₅H₁₀ | Tertiary amine |

| Sodium thiocyanate | -SCN | Thiocyanate |

This table illustrates the potential for library generation from the scaffold.

Researchers can investigate the impact of substituents by:

Varying the group attached to the methylene (B1212753) bridge: A library of compounds, as described in the previous section, can be synthesized where the bromine atom is replaced by groups of varying size, lipophilicity, and hydrogen bonding potential. This probes the steric and electronic requirements of a potential binding site.

Modifying the benzamide moiety: The N,N-dimethyl groups can be replaced with other alkyl groups or incorporated into a cyclic structure (e.g., pyrrolidine, piperidine) to alter the molecule's conformation and solubility.

Altering the substitution pattern: The bromomethyl and carboxamide groups can be moved to other positions on the benzene ring (e.g., ortho or para) to explore the spatial arrangement between these key features. nih.govresearchgate.net

These systematic changes allow for a detailed mapping of the molecular features that are important for a given function, without reference to the specific biological outcome. mdpi.com

| Modification Site | Example Modifications | Property Being Probed |

| Methylene Bridge (replacing Br) | -OH, -OCH₃, -CN, -NH₂ | Polarity, H-bonding capacity |

| Methylene Bridge (replacing Br) | -morpholino, -piperidino, -N(isopropyl)₂ | Steric bulk, basicity |

| Amide Nitrogen | -N(CH₃)H, -N(Et)₂, -pyrrolidin-1-yl | Conformation, H-bond donation |

| Aromatic Ring | Addition of F, Cl, or CH₃ groups | Electronic effects, lipophilicity |

This table exemplifies the principles of systematic modification for SAR studies.

Fragment-based drug discovery (FBDD) is an approach that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind to a biological target. nih.govyoutube.com These fragments serve as starting points for the construction of more complex and higher-affinity molecules. rsc.org Fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3.

The this compound molecule possesses characteristics that make its core structure an excellent candidate for a fragment library. The N,N-dimethylbenzamide portion itself is a small, synthetically tractable scaffold. The key feature in the context of FBDD is the bromomethyl group, which acts as a "growth vector." nih.gov A growth vector is a chemically tractable functional group on a fragment that provides a specific point from which to "grow" the molecule into a larger, unoccupied region of a target's binding site, thereby increasing molecular interactions. The ability to easily and selectively modify the fragment at the bromomethyl position allows for the rational and efficient design of next-generation compounds. nih.gov

Precursor Role in Materials Science Research

Despite its potential, there is a notable lack of specific research detailing the use of this compound as a precursor in materials science.

Synthesis of Polymer Monomers

No specific examples were identified in the available literature of this compound being utilized in the synthesis of polymer monomers. In theory, the bromomethyl group could be converted into a polymerizable functional group, such as a vinyl or acrylic group, to form a monomer. This monomer could then be polymerized to create polymers with pendant N,N-dimethylbenzamide groups, which might impart specific solubility, thermal, or coordination properties to the resulting material. However, published research to this effect is not available.

Development of Advanced Functional Materials

Similarly, there is a lack of specific information on the application of this compound in the development of advanced functional materials. Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics. While benzamide derivatives, in general, are explored for such applications, the specific contribution of this compound is not documented.

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of benzamide derivatives in the agrochemical field is well-established, with many compounds exhibiting fungicidal or insecticidal properties. jst.go.jpnih.gov The structural components of this compound could potentially be incorporated into novel active ingredients. The N,N-dimethylbenzamide moiety is present in some biologically active molecules, and the reactive bromomethyl handle could be used to link this scaffold to other pharmacophores. However, specific instances of its use in the synthesis of commercial or developmental agrochemicals are not reported in the reviewed literature.

In the realm of specialty chemicals, which are produced for specific end-uses, there is also a scarcity of data regarding the application of this compound.

Emerging Research Frontiers and Future Perspectives for 3 Bromomethyl N,n Dimethylbenzamide

Innovations in Green and Sustainable Synthetic Methodologies

Traditional methods for benzylic bromination, a key step in the synthesis of 3-(Bromomethyl)-N,N-dimethylbenzamide, often rely on hazardous reagents like liquid bromine and chlorinated solvents such as carbon tetrachloride. organic-chemistry.orgacs.org The future of its synthesis lies in the adoption of green and sustainable alternatives that minimize environmental impact, improve safety, and enhance efficiency.

Photochemical Flow Chemistry: A significant advancement is the use of continuous-flow photochemical reactors. organic-chemistry.orgacs.orgrsc.orgacs.orgwuxiapptec.com These systems offer superior control over reaction parameters like irradiation time and temperature, leading to higher selectivity and yields while minimizing byproduct formation. wuxiapptec.com Using visible light from sources like household compact fluorescent lamps (CFLs) or LEDs activates the reaction, eliminating the need for toxic radical initiators. organic-chemistry.orgwuxiapptec.com Acetonitrile is often used as a greener solvent alternative to hazardous chlorinated solvents. organic-chemistry.orgacs.org This approach is not only more environmentally friendly but also highly scalable, with demonstrated productivities reaching multikilogram per hour rates for related benzylic bromides. acs.orgacs.org

In Situ Bromine Generation and Recyclable Reagents: To circumvent the hazards associated with handling molecular bromine, methods for its in situ generation are gaining prominence. acs.org The bromide-bromate couple, for instance, offers an eco-friendly alternative that can be tailored for substitution reactions and produces only aqueous sodium chloride as a benign waste. chemindigest.com Another innovative approach involves the development of stable, recyclable solid brominating agents. Reagents like 1,2-Dipyridiniumditribromide-ethane (DPTBE) and metal-organic framework-based agents can be used in solvent-free conditions, easily separated from the product, and regenerated for reuse, significantly improving atom economy and reducing waste. nih.govacs.orgresearchgate.net

| Methodology | Key Advantages | Representative Reagents/Conditions |

| Photochemical Flow Chemistry | Enhanced safety, scalability, precise control, reduced byproducts | Visible light (LEDs/CFLs), Acetonitrile solvent, N-bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| In Situ Bromine Generation | Avoids handling of hazardous Br₂, benign byproducts | NaBrO₃/HBr, HBr/H₂O₂ |

| Recyclable Brominating Agents | Solvent-free conditions, high atom economy, reagent reusability | 1,2-Dipyridiniumditribromide-ethane (DPTBE), Br₂@CAU-10-PDC (MOF-based) |

| Electrochemical Synthesis | Use of electricity as a clean reagent, mild conditions, transition-metal-free | Pt/Pt electrodes, constant current, green electrolytes (e.g., LiClO₄) |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its traditional role as an alkylating agent, researchers are exploring novel ways to utilize the reactivity of the benzylic bromide moiety in this compound. These new transformations expand its synthetic utility, enabling the construction of more complex molecular architectures.

Dual Catalysis Systems: A powerful emerging strategy involves the combination of two distinct catalytic cycles in a single reaction vessel. Dual photoredox and nickel catalysis, for example, can activate benzylic halides for cross-coupling reactions under mild conditions. organic-chemistry.orgnih.govresearchgate.netacs.orgacs.org This approach allows for the formation of C-C bonds, such as in the enantioselective synthesis of chiral 1,1-diaryl alkanes from benzylic C-H bonds, a transformation relevant to the precursors of the target compound. researchgate.net This methodology avoids the use of stoichiometric metal reductants and air-sensitive organometallic reagents, making it highly attractive for complex molecule synthesis. organic-chemistry.org

Deaminative Functionalization: A paradigm shift in accessing benzylic radicals is through deaminative functionalization. whiterose.ac.ukcolumbia.eduyork.ac.uknih.govresearchgate.net Instead of starting from a toluene (B28343) derivative, this strategy uses abundant primary amines. The amine is converted into a redox-active intermediate, such as a Katritzky pyridinium (B92312) salt, which can then generate a benzylic radical under photoredox conditions. whiterose.ac.ukyork.ac.uk This radical can then be engaged in multicomponent reactions, for instance, the dicarbofunctionalization of styrenes to rapidly build molecular complexity. whiterose.ac.ukyork.ac.uk This opens up entirely new retrosynthetic disconnections for structures containing the 3-(aminomethyl)-N,N-dimethylbenzamide core.

C–H Activation Strategies: Direct C–H functionalization is a cornerstone of modern synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalized starting materials. acs.org While often applied to the synthesis of the benzamide (B126) core, strategies involving the activation of the benzylic C–H bond of the methyl group in the precursor, 3-methyl-N,N-dimethylbenzamide, are highly sought after. acs.org Electrochemical methods and dual photoredox/nickel catalysis are proving effective for this type of transformation, enabling direct conversion of benzylic C-H bonds into C-C or C-N bonds. rsc.orgresearchgate.net

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

The design of synthetic routes and the optimization of reaction conditions are complex, multidimensional problems. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process, accelerating the discovery and development of synthetic pathways for molecules like this compound. numberanalytics.com

Condition Optimization and Selectivity Prediction: ML models are being developed to predict optimal reaction conditions (e.g., catalyst, solvent, base, temperature) for specific transformations, such as cross-coupling reactions. acs.orgrsc.orgresearchgate.net This can significantly reduce the experimental effort required for process optimization. nih.gov Furthermore, for reactions like C–H activation, where regioselectivity is a major challenge, ML models can accurately predict the most likely site of functionalization. acs.orgnih.govfigshare.comresearcher.lifenih.gov For instance, a support vector machine (SVM) model has shown high accuracy in predicting the regioselectivity of palladium-catalyzed C-H activation in aryl substrates, a reaction type relevant to the synthesis of benzamide precursors. acs.orgfigshare.comresearcher.life

| AI/ML Application | Objective | Impact on Synthesis of this compound |

| Retrosynthesis Planning | Propose viable synthetic routes from starting materials. | Discovery of more efficient or novel pathways to the target compound and its precursors. |

| Reaction Outcome Prediction | Predict the major product of a reaction. | Reduce failed experiments and accelerate the discovery of new transformations. |

| Condition Optimization | Suggest optimal catalysts, solvents, and reagents. | Minimize the time and resources spent on experimental screening for reactions like cross-coupling. acs.orgrsc.org |

| Regioselectivity Prediction | Predict the site of reaction on a multifunctional molecule. | Guide the design of selective C-H functionalization reactions on the aromatic ring or methyl group. nih.govnih.gov |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deep understanding of a chemical process requires the ability to observe it in real-time. Process Analytical Technology (PAT) utilizes advanced spectroscopic probes to monitor reactions and crystallizations in situ, providing a wealth of data on kinetics, mechanism, and product quality without the need for offline sampling. europeanpharmaceuticalreview.comnih.govacs.orgnih.govntnu.no

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an incredibly powerful tool for structural elucidation and quantification. Recent technological advances have enabled the integration of light sources, such as LEDs, directly into NMR spectrometers. acs.orgnih.govwhiterose.ac.ukyoutube.comnih.gov This "in situ photo-NMR" setup allows for real-time monitoring of photochemical reactions, such as the light-induced benzylic bromination used to synthesize this compound. acs.orgyoutube.com Researchers can directly observe the consumption of starting materials, the formation of products, and the appearance of transient intermediates, providing invaluable mechanistic insights and kinetic data. nih.govnih.gov

Operando Raman Spectroscopy: Raman spectroscopy is highly sensitive to the vibrational modes of molecules and is particularly well-suited for monitoring the solid phase in slurries, making it ideal for studying crystallization processes. europeanpharmaceuticalreview.com As an integral part of a PAT framework, in situ Raman can track changes in solute concentration and, crucially, detect the formation of different polymorphic forms of a crystalline solid in real-time. nih.govnih.gov This is critical for ensuring the final product, such as a derivative of this compound, is isolated in the desired, thermodynamically stable crystalline form.

Elucidating Complex Intermolecular Interactions in Condensed Phases

The physical properties and behavior of a molecule in its solid state are governed by the intricate network of intermolecular interactions within its crystal lattice. For this compound, understanding these forces is key to controlling its crystallization, polymorphism, and material properties.

Crystal Engineering and Polymorphism: Benzamide and its derivatives are known to exhibit complex crystalline behavior, including polymorphism—the ability to exist in multiple crystal forms. acs.org Different polymorphs can have different physical properties, and unwanted or unstable forms can cause significant issues in manufacturing. nih.gov Computational crystal structure prediction, combined with experimental techniques like X-ray diffraction, is a powerful tool for exploring the potential polymorphic landscape of a compound. acs.orgacs.orgosti.gov Studies on related benzamides show that even minor structural changes, like fluorine substitution, can significantly alter the crystal packing and suppress disorder, providing insights into how to control the crystallization of new derivatives. acs.orgosti.gov

Computational Modeling of Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This interaction can play a significant role in directing the self-assembly of molecules in the crystal lattice. nih.govmdpi.com Computational studies are crucial for understanding and quantifying the strength and directionality of these bonds. By modeling the intermolecular interactions, researchers can rationalize observed crystal packing motifs and potentially design new crystalline materials (co-crystals) with tailored properties. acs.orgnih.gov This fundamental understanding is essential for controlling the solid-state properties of this compound and its derivatives.

Q & A

Q. Advanced Research Focus

- DFT Modeling : Calculate transition state energies to predict SN2 reactivity. The electron-withdrawing N,N-dimethylamide group stabilizes the leaving group (Br⁻), lowering activation energy .

- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) on reaction rates. Polar aprotic solvents enhance nucleophilicity of incoming groups (e.g., amines) .

- Substituent Analysis : Trifluoromethyl analogs (e.g., 3-(Trifluoromethyl)benzyl bromide) show reduced steric hindrance compared to bromomethyl derivatives, influencing SN2 feasibility .

Q. Advanced Research Focus

- Crystallographic Validation : Compare experimental X-ray structures (e.g., bond lengths, angles) with DFT-optimized geometries to identify anomalies in NMR or IR predictions .

- Dynamic Effects : Account for conformational flexibility (e.g., rotameric states of the N,N-dimethylamide group) that may cause NMR signal splitting not predicted by static models .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate specific signals and reduce spectral overlap .

Case Study : In 3-fluoro-N-(3-fluorobenzoyl)benzamide derivatives, crystallography revealed non-planar amide geometries that conflicted with NMR predictions, resolved by modeling torsional angles .

What strategies minimize by-product formation during the synthesis of this compound?

Q. Advanced Research Focus

- Preorganization Techniques : Intramolecular chaperone-assisted dual-anchoring activation (ICDA) preorganizes the benzamide backbone, reducing undesired ring bromination .

- Stepwise Bromination : Sequential addition of brominating agents at low temperatures (−10°C to 0°C) suppresses polybromination .

- Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to direct bromination selectively to the methyl group, avoiding electron-rich aromatic positions .

Q. Advanced Research Focus

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify steric bulk around the bromomethyl group. High steric parameters (%Vbur > 30%) hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Ligand Design : Bulky ligands (e.g., SPhos) mitigate steric hindrance by displacing coordinating amide groups, improving catalytic turnover .

- Solvent Screening : Low-polarity solvents (e.g., toluene) reduce aggregation of Pd intermediates, enhancing reaction efficiency .

Case Study : In Suzuki couplings, bromomethyl derivatives with N,N-dimethylamide groups showed 20% lower yields than trifluoromethyl analogs due to steric clashes with Pd catalysts .

What are the stability considerations for storing this compound under laboratory conditions?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at −20°C to prevent photolytic degradation of the C-Br bond .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl group to hydroxymethyl by-products .

- Oxygen Exclusion : Argon or nitrogen atmospheres prevent radical-mediated decomposition .

Q. Stability Data :

| Condition | Half-Life (Days) | Degradation Product |

|---|---|---|

| 25°C, exposed to light | 7–10 | 3-(Hydroxymethyl)-N,N-dimethylbenzamide |

| −20°C, dark, anhydrous | >180 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.